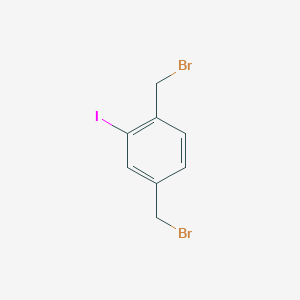

1,4-ビス(ブロモメチル)-2-ヨードベンゼン

説明

“1,4-Bis(bromomethyl)-2-iodobenzene” is a chemical compound with the molecular formula C8H8Br2 . It is also known as "Benzene, 1,4-bis(bromomethyl)-" .

Synthesis Analysis

The synthesis of “1,4-Bis(bromomethyl)-2-iodobenzene” has been mentioned in several studies. For instance, it was used in the synthesis of polymeric architectures such as two-armed linear polymers and tri- and tetra-armed polymers . In another study, it was used in the alkylation of triazine-thione derivatives to create novel bis-triazine derivative dyes .

Molecular Structure Analysis

The molecular structure of “1,4-Bis(bromomethyl)-2-iodobenzene” has been analyzed in several studies. For example, it was used in the synthesis of polymeric architectures, and the number of polymer arms was related to the number of arylmethyl triflate groups bound in the initiators through divergent chain propagation .

Chemical Reactions Analysis

“1,4-Bis(bromomethyl)-2-iodobenzene” has been involved in various chemical reactions. For instance, it was used in the synthesis of polymeric architectures through arylmethyl triflate-mediated ring-opening polymerization of cyclic dithiocarbonate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(bromomethyl)-2-iodobenzene” include a molecular weight of 263.957 . More detailed properties were not found in the papers retrieved.

科学的研究の応用

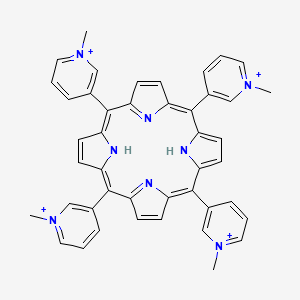

分子ケージの構築

この化合物は、テトラフェニルエテン系ヘキサカチオン分子ケージの合成に使用されます . このケージは開いた空洞を持ち、2つのニコチンアミドアデニンジヌクレオチド分子(NADHとNAD+)に対して1:2または1:1のホスト-ゲスト認識を示し、水中で異なるCDと蛍光応答を示します . この応用は、化学、生物学、物理学、材料科学からなる学際的な科学である超分子化学の分野において重要です .

多孔質ポリマーの製造

“1,4-ビス(ブロモメチル)-2-ヨードベンゼン”は、ベンゼン環を含む多孔質ポリマー材料(B-PPM)の製造に使用されます . これらのB-PPMは、テトラフェニルシランと1,4-ビス(ブロモメチル)ベンゼンの2つの安価なモノマーの容易な縮合反応によって開発されます . B-PPMは、アクセス可能な表面積、大きな細孔容積、および適切な細孔サイズを備えています . それらは、混合物からのCO2の選択的捕捉に使用されます .

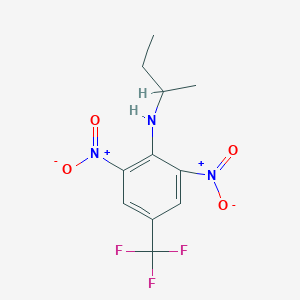

テトラフェニルエテン誘導体の合成

この化合物は、テトラフェニルエテン(TPE)誘導体の合成に使用されます . TPEは、合成と修飾が容易、会合誘起発光(AIE)、および動的回転異性体などの利点を備えています . その結果、その誘導体は優れた光電性能と生物学的用途を示します .

環状化合物の構築

“1,4-ビス(ブロモメチル)-2-ヨードベンゼン”は、環状化合物の構築に使用されます . TPEは、優れた蛍光と新規な構造を考えると、超分子および材料分野において環状化合物の構築のために導入されてきました .

金属有機構造体(MOF)の製造

この化合物は、金属有機構造体(MOF)の製造に使用されます . MOFは、金属イオンまたはクラスターが有機配位子に配位して、1次元、2次元、または3次元の構造を形成する化合物のクラスです .

共有結合有機構造体(COF)の製造

“1,4-ビス(ブロモメチル)-2-ヨードベンゼン”は、共有結合有機構造体(COF)の製造に使用されます . COFは、共有結合によって有機分子が結合して構築された多孔質ポリマーの一種です .

将来の方向性

The future directions of “1,4-Bis(bromomethyl)-2-iodobenzene” could involve its use in the synthesis of novel molecules suitable for the development of optoelectrical devices . Another potential direction could be its use in the synthesis of well-defined block copolymers with adjusted chain lengths .

作用機序

Target of Action

1,4-Bis(bromomethyl)-2-iodobenzene is a type of halogenated aromatic compound. The primary targets of this compound are likely to be other organic compounds in a chemical reaction, particularly those with nucleophilic sites that can react with the bromomethyl groups .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . The bromomethyl groups on the benzene ring make it highly reactive, allowing it to participate in reactions where the bromine atoms are replaced by other groups . This can lead to significant changes in the structure and properties of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by 1,4-Bis(bromomethyl)-2-iodobenzene would depend on the specific reaction and the target molecules involved. It’s worth noting that halogenated aromatic compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific applications.

Result of Action

The molecular and cellular effects of 1,4-Bis(bromomethyl)-2-iodobenzene’s action would be determined by the specific reactions it participates in. For instance, in a synthetic reaction, it could help form new carbon-carbon bonds, leading to the creation of new organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2-iodobenzene. For example, certain conditions might favor the reaction of the bromomethyl groups with particular nucleophiles, thereby directing the course of the reaction .

特性

IUPAC Name |

1,4-bis(bromomethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIAQKKFLSHREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484012 | |

| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60017-02-9 | |

| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(bromomethyl)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658114.png)

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658115.png)

![N-[1-(5-Methylpyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1658120.png)

![3-(3-Bromophenyl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1658122.png)

![N-(5-chloro-2-methylphenyl)-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B1658129.png)